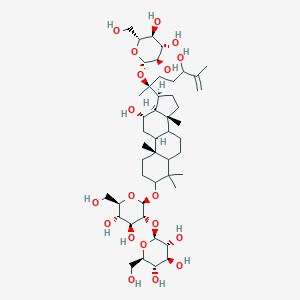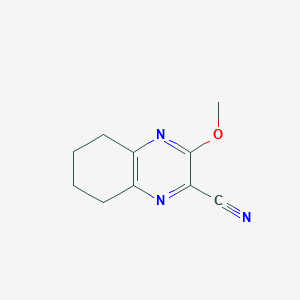
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile, also known as CTQ, is a potent antagonist of the ionotropic glutamate receptor. This compound has been widely used in scientific research to study the function and regulation of glutamate receptors in the central nervous system.
Mecanismo De Acción
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a competitive antagonist of the ionotropic glutamate receptor, which means that it binds to the receptor and prevents glutamate from binding. Glutamate is the primary neurotransmitter involved in excitatory synaptic transmission in the central nervous system, and its binding to glutamate receptors leads to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in synaptic strength and plasticity. By blocking the binding of glutamate to the receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile inhibits these signaling pathways and prevents the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the central nervous system. In addition to its role as a competitive antagonist of the ionotropic glutamate receptor, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to modulate the activity of other neurotransmitter systems, including GABA and acetylcholine. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile in lab experiments is its selectivity for the ionotropic glutamate receptor. This allows researchers to specifically study the function and regulation of this receptor without affecting other neurotransmitter systems. However, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has some limitations as well. It has a relatively short half-life in vivo, which means that it must be administered frequently in animal studies. Additionally, 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and its role in the central nervous system. One area of interest is the development of new therapies for neurological disorders based on the modulation of glutamate receptor activity. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile and other glutamate receptor antagonists have shown promise in animal models of neurodegenerative diseases, and further research is needed to determine their potential as therapeutic agents. Another area of interest is the development of new methods for studying the function and regulation of glutamate receptors in vivo. Advances in imaging technology and genetic engineering may provide new tools for investigating the role of these receptors in the brain.
Métodos De Síntesis
The synthesis of 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with methylamine to form 2,3-dichloro-5-methoxyquinoxaline. This intermediate is then reacted with sodium cyanide and a suitable base to yield 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been extensively used in scientific research to study the function and regulation of glutamate receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. 3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has been used to investigate the role of glutamate receptors in these processes, as well as to develop new therapies for neurological disorders.
Propiedades
Número CAS |
130647-44-8 |
|---|---|
Nombre del producto |
3-Methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-methoxy-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c1-14-10-9(6-11)12-7-4-2-3-5-8(7)13-10/h2-5H2,1H3 |
Clave InChI |
TUSNSQXMIIWIPC-UHFFFAOYSA-N |
SMILES |
COC1=NC2=C(CCCC2)N=C1C#N |
SMILES canónico |
COC1=NC2=C(CCCC2)N=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




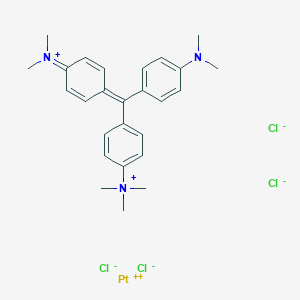





![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

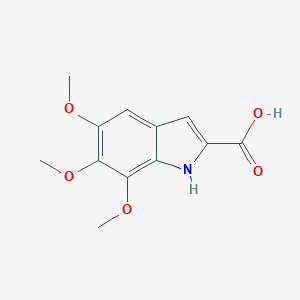

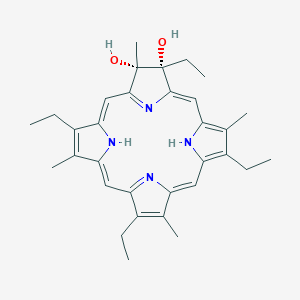
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
